N,N'-bis(1-phenylethyl)propanediamide

Description

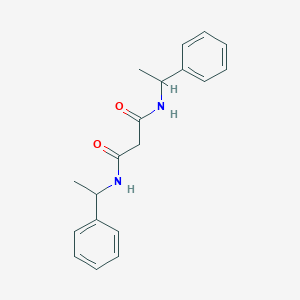

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(1-phenylethyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14(16-9-5-3-6-10-16)20-18(22)13-19(23)21-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDRZCZSDLTAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402231 | |

| Record name | N~1~,N~3~-Bis(1-phenylethyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102164-41-0 | |

| Record name | N~1~,N~3~-Bis(1-phenylethyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Bis 1 Phenylethyl Propanediamide and Its Analogues

Stereoselective Synthesis Approaches for Chiral Amide Scaffolds

The precise control of stereochemistry is paramount in the synthesis of chiral molecules. For N,N'-bis(1-phenylethyl)propanediamide, the primary challenge lies in the diastereoselective formation of the two amide bonds, leading to the desired (R,R), (S,S), or meso isomers.

Asymmetric Synthesis via Chiral Auxiliaries and Lithium Amides

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. In the context of N,N'-bis(1-phenylethyl)propanediamide, the chiral amine (R)- or (S)-1-phenylethylamine itself can act as the chiral auxiliary. The reaction of a malonic acid derivative with two equivalents of enantiomerically pure 1-phenylethylamine (B125046) can lead to the formation of the desired chiral diamide (B1670390). The stereochemical outcome is dictated by the chirality of the amine used. For instance, using (R)-1-phenylethylamine would be expected to predominantly yield the (R,R)-diastereomer.

Chiral lithium amides are powerful reagents for asymmetric deprotonation and subsequent stereoselective bond formation. psu.edu These reagents, often derived from chiral amines, can form well-defined chelated structures that influence the stereochemical course of a reaction. capes.gov.brjst.go.jp While a direct application to N,N'-bis(1-phenylethyl)propanediamide is not extensively documented, the principles of their reactivity are highly relevant. For example, a chiral lithium amide could be employed to deprotonate a suitable pro-chiral substrate, followed by reaction with an electrophile to construct the diamide backbone with high diastereoselectivity. The structure of the chiral lithium amide, including the nature of its ligands and any additives, plays a crucial role in determining the enantioselectivity of the process. psu.edu

A notable example of this approach is the synthesis of a related chiral 1,3-diamine, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. mdpi.com This synthesis utilizes the aza-Michael addition of an excess of lithium (R)-(+)-N-benzyl-α-methylbenzylamide to an α,β-unsaturated ester, demonstrating the power of chiral lithium amides in controlling stereochemistry in the formation of complex chiral diamines. mdpi.com

Enantioselective N-Alkylation and Carbene Insertion Strategies

Enantioselective N-alkylation offers another route to chiral amides. This can involve the use of a chiral catalyst to control the stereoselective addition of an alkyl group to a nitrogen atom. While direct N-alkylation of a pre-formed propanediamide is challenging, related strategies involving the alkylation of indole (B1671886) and its derivatives have been successfully demonstrated using zinc-ProPhenol dinuclear complexes as catalysts, achieving good yields and high enantiomeric ratios. nih.gov These methods highlight the potential for developing catalytic N-alkylation strategies for the synthesis of N,N'-bis(1-phenylethyl)propanediamide.

Rhodium-catalyzed carbene insertion into N-H bonds is a powerful method for forming C-N bonds. nih.govcaltech.eduamazonaws.com This reaction involves the generation of a rhodium carbenoid species from a diazo compound, which then inserts into the N-H bond of an amine or amide. The use of chiral rhodium catalysts or chiral ligands can render this process enantioselective. For the synthesis of N,N'-bis(1-phenylethyl)propanediamide, a potential strategy would involve the reaction of propanediamide with a suitable diazo compound in the presence of a chiral rhodium catalyst. The development of highly enantioselective carbene insertions into the N-H bonds of aliphatic amines using tandem catalysis with an achiral copper complex and a chiral amino-thiourea further underscores the potential of this methodology for accessing chiral amine derivatives. nih.gov

Multistep Reaction Sequences for Propanediamide Derivatives

The synthesis of N,N'-bis(1-phenylethyl)propanediamide and its analogues often involves a multistep sequence. A common approach starts with a dicarboxylic acid, such as propanedioic acid (malonic acid), or its more reactive derivatives like malonyl chloride or a malonic ester.

A plausible synthetic route to N,N'-bis(1-phenylethyl)propanediamide involves the direct condensation of propanedioic acid with two equivalents of (R)- or (S)-1-phenylethylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid groups.

A detailed multistep synthesis has been reported for a complex chiral 1,3-diamine analogue, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, which provides a valuable template for the synthesis of the target compound. mdpi.com The key steps in this synthesis are:

Aza-Michael Addition: The reaction begins with the aza-Michael addition of an excess of lithium (R)-(+)-N-benzyl-α-methylbenzylamide to an α,β-unsaturated ester. This step establishes the crucial stereocenter.

Reduction: The resulting amide is then reduced using a strong reducing agent like lithium aluminum hydride (LAH) to yield the final chiral 1,3-diamine. mdpi.com

This sequence highlights a robust strategy for constructing complex chiral diamines with high stereocontrol. A similar approach could be envisioned for N,N'-bis(1-phenylethyl)propanediamide, starting from a suitable α,β-unsaturated amide and reacting it with lithium (R)- or (S)-1-phenylethylamide.

| Starting Material | Reagent | Product | Reference |

| α,β-unsaturated ester | Lithium (R)-(+)-N-benzyl-α-methylbenzylamide | N-benzyl-3-(benzyl((R)-1-phenylethyl)amino)-3-cyclohexyl-N-((R)-1-phenylethyl)propanamide | mdpi.com |

| Amide intermediate | Lithium aluminum hydride (LAH) | (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine | mdpi.com |

| Table 1: Key steps in the synthesis of a chiral 1,3-diamine analogue. |

Green Chemistry Principles in the Synthesis of N,N'-bis(1-phenylethyl)propanediamide

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of N,N'-bis(1-phenylethyl)propanediamide, several green approaches can be considered.

Solvent-Free and Microwave-Assisted Synthesis: Traditional amide bond formation often relies on hazardous solvents. Solvent-free reaction conditions represent a significant green improvement. researchgate.net Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times, thereby increasing energy efficiency. organic-chemistry.orgresearchgate.net The synthesis of amides directly from carboxylic acids and amines can be efficiently catalyzed by minute quantities of ceric ammonium (B1175870) nitrate (B79036) under solvent-free microwave irradiation. rsc.org A solvent-free method for amide synthesis from carboxylic acids and urea (B33335) using boric acid as a catalyst has also been reported, involving simple trituration and direct heating. nih.gov

Use of Greener Solvents: When a solvent is necessary, the choice of a greener alternative is crucial. Water is an ideal green solvent, though its use in amide synthesis can be challenging. However, advancements are being made in aqueous media. researchgate.net Other greener solvent alternatives for amide synthesis include biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and dihydrolevoglucosenone (Cyrene™).

| Green Chemistry Approach | Description | Potential Application in Diamide Synthesis |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and simplifying purification. | Direct condensation of propanedioic acid and 1-phenylethylamine with a catalyst under heating. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often improving yields and reducing energy consumption. | Rapid formation of the diamide from the corresponding acid and amine. |

| Greener Solvents | Employs environmentally benign solvents such as water, 2-MeTHF, or Cyrene™. | Replacing traditional hazardous solvents like DMF or chlorinated hydrocarbons. |

| Catalytic Methods | Utilizes catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. | Employing catalysts like boric acid or ceric ammonium nitrate for direct amidation. |

| Table 2: Application of Green Chemistry Principles. |

By adopting these advanced synthetic methodologies, the production of N,N'-bis(1-phenylethyl)propanediamide and its analogues can be achieved with high stereocontrol and in a more environmentally sustainable manner.

Stereochemical Investigations and Chiral Recognition Studies

Enantiomeric and Diastereomeric Analysis of N,N'-bis(1-phenylethyl)propanediamide Isomers

N,N'-bis(1-phenylethyl)propanediamide can exist as three distinct stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso compound, (R,S). The (R,R) and (S,S) isomers are non-superimposable mirror images of each other, while the (R,S) isomer is achiral due to an internal plane of symmetry. The separation and characterization of these isomers are fundamental to understanding their unique properties.

While specific separation data for N,N'-bis(1-phenylethyl)propanediamide is not extensively documented in publicly available literature, the principles of diastereomeric separation can be illustrated by closely related compounds. For instance, diastereomers generally exhibit different physical properties, such as melting points and solubility, which allows for their separation by techniques like fractional crystallization or chromatography. Enantiomers, having identical physical properties in an achiral environment, require chiral recognition methods for their separation, such as chromatography with a chiral stationary phase.

A study on the closely related N,N-bis(1-phenylethyl)acetamides demonstrated the use of nuclear magnetic resonance (NMR) spectroscopy to distinguish between diastereomers. rsc.org The chemical shifts of the protons, particularly the methyl and methine protons of the 1-phenylethyl groups, are sensitive to the stereochemical environment, allowing for the identification and quantification of each diastereomer in a mixture. rsc.org

Table 1: Stereoisomers of N,N'-bis(1-phenylethyl)propanediamide

| Configuration | Stereochemical Relationship | Chirality |

| (R,R) | Enantiomer of (S,S) | Chiral |

| (S,S) | Enantiomer of (R,R) | Chiral |

| (R,S) | Diastereomer of (R,R) and (S,S) | Achiral (meso) |

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of N,N'-bis(1-phenylethyl)propanediamide is largely dictated by rotation around the amide C-N bonds and the bonds connecting the chiral center to the phenyl and methyl groups. The rotation around the amide bond is known to be restricted, leading to the existence of E and Z conformers. rsc.org This restricted rotation can result in the observation of duplicate signals in NMR spectra, as the two 1-phenylethyl groups are in chemically distinct environments. mdpi.com

A detailed investigation of the analogous N,N-bis(1-phenylethyl)acetamides and their thio-analogues revealed two primary dynamic processes: the expected amide rotation and a lower energy process corresponding to the exchange between different rotamers arising from the orientation of the 1-phenylethyl groups. rsc.org These conformational preferences are influenced by stereoelectronic effects, where the interplay of orbital overlaps and electrostatic interactions dictates the most stable arrangements. Theoretical calculations, such as AM1 and empirical force-field methods, have been employed to model these conformations and predict the energy barriers for their interconversion. rsc.org These studies highlight that the relative stabilities of different conformers can be sensitive to the choice of computational method, particularly in how electrostatic interactions are treated. rsc.org

The conformation of the molecule is also a key factor in its crystal packing. In a study of N-[(1S)-1-phenylethyl]benzamide, it was found that different crystal polymorphs could be obtained, each with a distinct molecular conformation arising from the rotation of the phenyl ring attached to the chiral center. nih.gov This demonstrates how subtle changes in molecular shape can lead to different solid-state structures. nih.gov

Chiral Recognition Phenomena Involving the 1-Phenylethyl Moiety

The 1-phenylethyl group is a well-established chiral motif used in a variety of chiral recognition applications. mdpi.com Its ability to induce stereoselectivity is a cornerstone of asymmetric synthesis and catalysis. In the context of N,N'-bis(1-phenylethyl)propanediamide, the two chiral moieties create a defined chiral environment that can be exploited for molecular recognition.

Studies on related bis(1-phenylethyl)amides have shown their capacity to act as chiral ligands for metal ions. For example, N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide has been shown to induce a preferential helical arrangement (Δ or Λ chirality) in its complexes with lanthanide ions, with the specific chirality being dictated by the configuration of the 1-phenylethyl groups ((R,R) or (S,S)). nih.gov This demonstrates a clear instance of chiral recognition, where the chirality of the ligand is transferred to the coordination sphere of the metal complex.

The fundamental interactions driving chiral recognition often involve a combination of steric repulsion, hydrogen bonding, and π-π stacking. The phenyl groups of the 1-phenylethyl moiety can engage in π-stacking interactions, while the amide N-H groups can act as hydrogen bond donors. The specific three-dimensional arrangement of these functional groups, dictated by the compound's stereochemistry and conformation, determines its ability to selectively bind to one enantiomer of a chiral guest molecule over the other.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Complex Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of N,N'-bis(1-phenylethyl)propanediamide. Due to the molecule's complexity, standard one-dimensional (1D) ¹H and ¹³C NMR spectra can be challenging to interpret fully. A key feature of amides is the restricted rotation around the carbon-nitrogen bond, which possesses partial double-bond character. This restriction can lead to the existence of distinct rotational isomers (rotamers), causing a duplication of signals in both ¹H and ¹³C NMR spectra for each diastereomer present.

In analogous complex amide structures, the ¹³C NMR spectrum clearly shows a duplicity of several signals due to the presence of these rotamers mdpi.com. Advanced 2D NMR techniques are therefore essential for unambiguous assignment.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for studying the stereochemistry of diastereoisomeric N,N'-bis(1-phenylethyl)amides rsc.org. By observing through-space correlations between protons, NOESY can differentiate between rotamers and establish the relative orientation of the two 1-phenylethyl groups rsc.org. It also provides crucial information about dynamic exchange processes occurring in solution rsc.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with their attached carbon atoms, aiding in the assignment of the complex ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons over two or three bonds, HMBC helps to piece together the complete carbon skeleton and confirm connectivity.

The combination of these techniques allows for the full assignment of all proton and carbon resonances, differentiation of diastereomers, and characterization of the conformational dynamics in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N,N'-bis(1-phenylethyl)propanediamide Stereoisomers Note: This table is a representative example based on analogous structures. Actual chemical shifts may vary. The presence of rotamers can lead to additional signal splitting or duplication.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide N-H | ~8.0-8.5 (d) | - |

| Aromatic C-H | ~7.2-7.4 (m) | ~126-143 |

| Methine C-H (phenylethyl) | ~5.1-5.3 (m) | ~49-51 |

| Methylene (B1212753) C-H₂ (propanediamide) | ~2.4-2.6 (s) | ~40-42 |

| Methyl C-H₃ (phenylethyl) | ~1.5-1.6 (d) | ~21-23 |

| Amide C=O | - | ~170-172 |

Vibrational Spectroscopy (Infrared and Raman) for Amide Functionality Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in confirming the presence of key functional groups, particularly the amide linkages that define N,N'-bis(1-phenylethyl)propanediamide. The spectra are characterized by several distinct absorption bands related to the vibrations of the amide group.

Amide I Band: This band, appearing in the region of 1630–1680 cm⁻¹, is one of the most intense and useful peaks. It primarily corresponds to the C=O stretching vibration mdpi.com. The exact position of this band can be sensitive to hydrogen bonding and the conformational state of the molecule.

Amide II Band: Found between 1510–1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III Band: This is a more complex band in the 1250–1350 cm⁻¹ region, resulting from a mixture of C-N stretching and N-H bending.

N-H Stretching: A sharp absorption is typically observed in the 3200–3400 cm⁻¹ range, corresponding to the N-H stretching vibration of the secondary amide.

The presence and positions of these characteristic bands provide definitive evidence for the diamide (B1670390) structure of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for Amide Functionality

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Secondary Amide N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Alkyl Chain C-H |

| Amide I | 1630 - 1680 | C=O Stretch |

| Amide II | 1510 - 1570 | N-H Bend & C-N Stretch |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of the molecular formula of N,N'-bis(1-phenylethyl)propanediamide. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).

For a molecule like N,N'-bis(1-phenylethyl)propanediamide (C₂₁H₂₆N₂O₂), HRMS can precisely determine the mass of its protonated molecular ion, [M+H]⁺. This experimental value is then compared to the theoretically calculated mass for the proposed formula. A close match provides definitive confirmation of the elemental composition. For instance, in the analysis of a related, more complex propanamide, HRMS confirmed the formula C₃₉H₄₆N₂O with a mass error of just 1.43 ppm, demonstrating the power of this technique nih.gov.

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₂ |

| Exact Mass (Monoisotopic) | 338.19943 |

| Ion Observed | [M+H]⁺ |

| Calculated m/z for [C₂₁H₂₇N₂O₂]⁺ | 339.20671 |

| Expected Found m/z | ~339.2067 (within 5 ppm) |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, allowing for the absolute confirmation of the molecule's conformation and configuration, including the stereochemistry at the chiral centers.

For chiral amides, X-ray analysis reveals how molecules pack in the crystal lattice. A common feature for non-sterically hindered secondary amides is the formation of infinite chains through intermolecular N—H···O=C hydrogen bonds nih.gov. The analysis of N-[(1S)-1-phenylethyl]benzamide, for example, showed this characteristic C(4) chain motif, which dictates the supramolecular structure nih.gov. Such an analysis for N,N'-bis(1-phenylethyl)propanediamide would not only confirm the relative stereochemistry of the two phenylethyl groups but also provide insight into the intermolecular forces that govern its solid-state assembly. The resulting crystal structure would belong to a specific space group, with chiral enantiomers crystallizing in chiral space groups (Sohncke groups) researchgate.net.

Table 4: Representative Crystallographic Data Parameters Note: This table presents typical parameters that would be determined in an X-ray diffraction study.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁) |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Z | Number of molecules per unit cell |

| Hydrogen Bonding | Details of intermolecular N—H···O bonds (distance, angle) |

| R-factor | Indicator of the quality of the structural refinement |

Circular Dichroism (CD) and Optical Rotation Studies for Chirality Assessment

Chirality is a fundamental property of N,N'-bis(1-phenylethyl)propanediamide, and its assessment is critical. Optical rotation and circular dichroism (CD) are the primary techniques used for this purpose.

Optical Rotation , measured using a polarimeter, confirms the macroscopic chirality of a sample. Enantiomers rotate the plane of polarized light by equal and opposite amounts. A study on the closely related N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide found specific rotation values of -213.4° for the (R,R)-enantiomer and +213.6° for the (S,S)-enantiomer, confirming their enantiomeric relationship nih.govnih.gov. A meso compound, being achiral, would exhibit an optical rotation of zero nih.gov. This measurement is essential for verifying the synthesis of an enantiomerically pure or enriched sample.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light. An ECD spectrum provides much more detailed structural information than optical rotation at a single wavelength. It generates a unique spectral fingerprint for a chiral molecule, with positive or negative bands (Cotton effects) that are highly sensitive to the spatial arrangement of atoms around the chromophores (in this case, the phenyl and amide groups) unipd.it. Comparing the experimental ECD spectrum to one predicted by quantum chemical calculations can be used to assign the absolute configuration of the stereocenters.

Table 5: Chiroptical Properties of Enantiomeric Amides Note: Data is based on the closely related N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide as a representative example nih.govnih.gov.

| Stereoisomer | Expected Specific Rotation [α]D | Expected ECD Spectrum |

|---|---|---|

| (R,R) | Negative value (e.g., ~ -213°) | Mirror image of (S,S) spectrum |

| (S,S) | Positive value (e.g., ~ +213°) | Mirror image of (R,R) spectrum |

| meso | 0° | Silent (no signal) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a chiral molecule like N,N'-bis(1-phenylethyl)propanediamide, DFT calculations can provide detailed information about its electronic properties and predict its reactivity.

Detailed research findings from DFT studies on analogous compounds reveal key electronic features. For instance, calculations on related N,N'-substituted diamines have been used to determine the geometries of the molecules and their dehydrogenation products. researchgate.net Such studies often focus on calculating fundamental properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Furthermore, DFT can be used to generate electrostatic potential (ESP) maps, which illustrate the charge distribution across the molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. For N,N'-bis(1-phenylethyl)propanediamide, the amide oxygen atoms would be expected to show negative potential (nucleophilic character), while the amide hydrogen atoms would exhibit positive potential (electrophilic character). DFT has also been employed to study the decomposition mechanisms of related diacetamides, proposing reaction pathways involving six-membered transition states. nih.gov In the context of metal complexes with similar ligands, DFT calculations help in establishing theoretical diastereomeric preference and assigning bands in chiroptical spectra. nih.gov

Table 1: Typical Parameters for a DFT Calculation on N,N'-bis(1-phenylethyl)propanediamide

| Parameter | Description | Typical Value/Choice |

| Functional | The approximation used to describe the exchange-correlation energy. | B3LYP, M06-2X, CAM-B3LYP |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), def2-TZVP |

| Solvent Model | A model to simulate the effects of a solvent on the molecule. | Polarizable Continuum Model (PCM) |

| Calculation Type | The specific property being calculated. | Geometry Optimization, Frequency, Single-Point Energy |

Molecular Mechanics (MM) and Semi-Empirical Methods for Conformational Landscapes

Molecular Mechanics methods use classical physics to model molecules. Energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These force fields allow for the rapid calculation of energies for thousands of conformations, enabling a comprehensive search of the conformational space to identify low-energy structures.

Semi-empirical methods, such as AM1 and PM7, bridge the gap between MM and ab initio methods like DFT. They use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to speed up calculations. These methods have been successfully used to optimize the geometries of related N,N'-substituted p-phenylenediamine (B122844) antioxidants. researchgate.net For N,N'-bis(1-phenylethyl)propanediamide, these methods can be used to perform a preliminary conformational search, with the resulting low-energy conformers then being subjected to more accurate DFT calculations for refinement. The study of conformational polymorphism in the related N-[(1S)-1-phenylethyl]benzamide, where three different crystal forms were identified, highlights the importance of understanding the subtle energetic differences between various conformations. nih.gov

Table 2: Comparison of Computational Methods for Conformational Analysis

| Method | Relative Cost | Accuracy | Primary Application |

| Molecular Mechanics (MM) | Very Low | Low | Rapid conformational searching |

| Semi-Empirical (e.g., AM1) | Low | Moderate | Geometry optimization, initial screening |

| Density Functional Theory (DFT) | High | High | Accurate energy and property calculation |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This provides a theoretical basis for understanding reaction kinetics and selectivity.

For the synthesis of N,N'-bis(1-phenylethyl)propanediamide, which is typically formed by the reaction of a propanedioyl derivative with two equivalents of 1-phenylethylamine (B125046), computational modeling could be used to investigate the reaction pathway. This would involve modeling the nucleophilic attack of the amine on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of a leaving group to form the amide bond.

Studies on similar systems demonstrate the utility of this approach. For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed the energy barriers for each stage of the reaction, including Michael addition and cyclization. rsc.org Another computational study investigated the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, proposing a detailed mechanistic pathway that involved ligand dissociation, intermediate formation, and hydrogenation. mdpi.com Such calculations can reveal the rate-determining step of a reaction and explain why a particular catalyst or set of reaction conditions is effective. For N,N'-bis(1-phenylethyl)propanediamide, modeling could clarify the stereochemical outcome of the reaction when using chiral starting materials.

Table 3: Hypothetical Reaction Profile Data for Amide Formation

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., Propanedioyl chloride + 1-phenylethylamine) | 0.0 |

| TS1 | Transition state for the first nucleophilic attack | +15.5 |

| INT1 | First tetrahedral intermediate | -5.2 |

| TS2 | Transition state for the second nucleophilic attack | +16.1 |

| INT2 | Second tetrahedral intermediate | -4.8 |

| Products | N,N'-bis(1-phenylethyl)propanediamide + HCl | -25.0 |

Supramolecular Assembly and Material Science Implications

Principles of Supramolecular Chirality and Self-Assembly Processes

Supramolecular chirality emerges when chiral or achiral molecules assemble into a larger, ordered structure that is itself chiral. In the case of N,N'-bis(1-phenylethyl)propanediamide, the intrinsic chirality of the 1-phenylethyl groups is expected to be a directing force in its self-assembly. This process, often hierarchical, involves the transfer of chirality from the molecular level to the supramolecular level.

The self-assembly of chiral molecules is a spontaneous process driven by the minimization of free energy, leading to the formation of well-defined structures. For molecules like N,N'-bis(1-phenylethyl)propanediamide, this assembly is anticipated to proceed through a series of steps, beginning with the formation of small aggregates, which then grow into larger, more complex architectures such as fibers, ribbons, or gels. The specific pathway and final morphology of these assemblies are influenced by factors such as solvent, temperature, and concentration. The chirality of the constituent molecules can induce a helical or twisted arrangement in the final supramolecular structure.

Computational modeling studies on similar chiral molecules, such as diphenylalanine peptides, have shown that the chirality of the monomeric units dictates the kinetics of self-assembly and the morphology of the resulting nanostructures. mdpi.comnih.gov For instance, the self-assembly of chiral nanoparticles is sensitive to their anisotropy, with the chirality of the building blocks being reflected in the helicity of the final assemblies. nih.gov

Formation of Ordered Structures through Non-Covalent Interactions

The formation of ordered supramolecular structures from N,N'-bis(1-phenylethyl)propanediamide is primarily governed by a combination of non-covalent interactions. The most significant of these is hydrogen bonding between the amide groups. The N-H donor and C=O acceptor sites on adjacent molecules can form strong, directional hydrogen bonds, leading to the formation of one-dimensional chains or tapes.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of N,N'-bis(1-phenylethyl)propanediamide and Related Compounds

| Interaction Type | Participating Groups | Expected Role in Assembly |

| Hydrogen Bonding | Amide N-H and C=O | Primary driving force for chain formation |

| π-π Stacking | Phenyl rings | Stabilization of inter-chain packing |

| Van der Waals Forces | Alkyl and aromatic parts | Overall cohesion and dense packing |

| Chiral Interactions | 1-phenylethyl groups | Induction of helical or twisted structures |

Potential in the Design of Functional Supramolecular Materials

The ability of N,N'-bis(1-phenylethyl)propanediamide to self-assemble into ordered, chiral structures makes it a promising candidate for the design of functional supramolecular materials. Such materials can exhibit properties that are not present in the individual molecules, arising from the collective behavior of the assembled system.

One potential application is in the development of chiral stationary phases for enantioselective chromatography. The well-defined chiral cavities or surfaces within the supramolecular assembly could be used to separate racemic mixtures. Additionally, the formation of gels from this compound could lead to applications in areas such as controlled release or as scaffolds for tissue engineering.

The ordered arrangement of the phenyl groups within the supramolecular structure could also give rise to interesting optical or electronic properties. For example, alignment of the chromophores could lead to materials with anisotropic absorption or emission of light, which could be exploited in optical devices. The development of chiral 2D materials from supramolecular concepts is an emerging field with potential applications in asymmetric catalysis and chiroptical effects. nih.govmsleelab.orgresearchgate.net

Applications in Chemo- and Biosensor Development (as neutral carriers)

Diamide (B1670390) derivatives have been investigated for their potential as neutral carriers in ion-selective electrodes (ISEs) for the detection of various cations and anions. The amide groups can act as binding sites for ions, and by modifying the structure of the diamide, selectivity for specific ions can be achieved. While there is no specific data on N,N'-bis(1-phenylethyl)propanediamide, related diamides have shown promise in this area. For instance, lipophilic diamides containing pyridine rings have been used as ionophores in strontium-selective electrodes. nih.gov

The principle behind the function of a neutral carrier in an ISE is the selective complexation of the target ion at the membrane-solution interface, leading to a change in the membrane potential that can be measured. The selectivity of the electrode is determined by how strongly the neutral carrier binds to the target ion compared to other ions present in the sample.

For N,N'-bis(1-phenylethyl)propanediamide, the amide oxygens could potentially coordinate with cations. The lipophilic nature of the molecule would make it suitable for incorporation into a polymeric membrane, a key component of an ISE. The chiral environment provided by the 1-phenylethyl groups could also introduce an element of enantioselective recognition, opening up the possibility of developing sensors that can distinguish between chiral analytes.

Table 2: Potential Ion-Selective Electrode Performance Based on a Hypothetical N,N'-bis(1-phenylethyl)propanediamide-based Neutral Carrier

| Parameter | Hypothetical Value | Significance |

| Target Ion | Divalent Cations (e.g., Ca²⁺, Mg²⁺) | The amide groups could provide suitable coordination sites. |

| Linear Range | 10⁻⁵ to 10⁻¹ M | A wide linear range is desirable for practical applications. |

| Selectivity | Moderate to high over alkali metal ions | The structural rigidity and steric hindrance could enhance selectivity. |

| Response Time | < 30 seconds | A fast response time is crucial for real-time measurements. |

Derivatives and Analogues of N,n Bis 1 Phenylethyl Propanediamide in Research

Synthesis and Stereochemical Evaluation of Substituted Propanediamide Analogues

The synthesis of analogues of N,N'-bis(1-phenylethyl)propanediamide often involves multi-step procedures aimed at introducing specific substituents and controlling the stereochemistry of the final molecule. A key strategy involves the use of chiral building blocks to guide the asymmetric synthesis.

The stereochemical outcome of these syntheses is evaluated using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for structural elucidation. mdpi.com Techniques such as High-Resolution Mass Spectrometry (HRMS) and polarimetry are used to confirm the molecular weight and the optical rotation of the chiral product, respectively, ensuring the desired stereoisomer has been produced. mdpi.com

Further research has focused on the synthesis of a variety of chiral diamines incorporating the α-phenylethyl group. researchgate.net For example, diamines with different linker lengths between the nitrogen atoms, such as N,N'-ethylenebis(1-phenylethylamine), have been prepared. researchgate.net More complex structures, like trans-cyclohexane-1,2-diamines and trans-cyclopentane-1,2-diamines bearing N-(α-phenylethyl) substituents, are synthesized from appropriate epoxide precursors via chiral aziridine (B145994) intermediates. researchgate.net The separation of resulting diastereomeric pairs is often achieved through flash chromatography. researchgate.net The absolute configuration of these new analogues can be confirmed by chemical correlation with known compounds. researchgate.net

Structural Modifications and their Impact on Molecular Properties and Reactivity

Modifying the core structure of N,N'-bis(1-phenylethyl)propanediamide and its analogues has a significant impact on their molecular properties and chemical reactivity. Even subtle changes can lead to considerable differences in behavior.

A key structural feature of the amide bond (C-N) in these molecules is its restricted rotation. This property leads to the appearance of duplicated signals in both 1H and 13C NMR spectra for the N-substituents, complicating the spectra but also providing valuable structural information. mdpi.com The characterization of such compounds may require variable temperature NMR studies to fully resolve and assign the signals. mdpi.com

In related chiral metal complexes, structural modifications, such as the introduction of different substituents on the phenyl rings of the Schiff base ligands, influence the coordination geometry around the metal center. nih.gov These changes can induce a specific helicity (Λ or Δ configuration) at the metal ion. nih.gov The stereochemistry and properties of these complexes are highly sensitive to their environment; for example, solvation can induce an inversion of the metal-centered helicity, as observed in studies comparing solid-state and solution-phase structures. nih.gov

The length and nature of the linker connecting the amide or amine functionalities also play a critical role. In a study of quinoxaline-2-carboxamide (B189723) derivatives, extending the amidic bridge from a methylene (B1212753) to an ethylene (B1197577) group negatively affected biological activity, whereas a propylene (B89431) linker preserved it, demonstrating the importance of linker length for molecular recognition and reactivity. mdpi.com

Comparative Studies with Related Chiral Diamides and Diamines

To understand the unique properties of N,N'-bis(1-phenylethyl)propanediamide derivatives, they are often compared with other classes of chiral diamides and diamines. These comparative studies help to identify the most effective structures for specific applications, such as asymmetric catalysis.

The synthesis of chiral 1,3-diamines using chiral lithium amides is a methodology that has been widely studied for its ability to control stereochemistry in additions to α,β-unsaturated esters. mdpi.com This approach is part of a broader field of asymmetric synthesis methodologies. mdpi.com

In the context of catalysis, various chiral diamines containing the α-phenylethyl group have been synthesized and evaluated as ligands for the asymmetric hydrosilylation of prochiral ketones. researchgate.net These studies compare diamines with different backbones, such as ethylene, butane, trans-1,2-cyclohexane, and trans-1,2-cyclopentane linkers. researchgate.net By comparing the enantiomeric excess (ee) achieved in the reduction of ketones, researchers can determine which structural features of the diamine ligand are most conducive to high stereoselectivity. For example, the performance of these ligands can be systematically evaluated to establish structure-activity relationships for catalytic efficiency. researchgate.net

Diversification Strategies for Library Synthesis and High-Throughput Screening

The development of diverse libraries of N,N'-bis(1-phenylethyl)propanediamide analogues is crucial for discovering new compounds with optimized properties. Library synthesis allows for the systematic exploration of chemical space around a core scaffold.

One effective diversification strategy is the use of solid-phase synthesis. This technique enables the rapid assembly of a library of related molecules with minimal handling and purification steps. mit.edu For example, a "backbone-anchoring" strategy can be employed where a core structure is attached to a solid support, allowing for various building blocks to be added sequentially. mit.edu This approach facilitates the alteration of different parts of the molecule, such as pendant aryl groups or peptide components, leading to a large and diverse set of analogues. mit.edu

Once a library of compounds is synthesized, high-throughput screening (HTS) methods are essential for efficiently evaluating their properties. HTS assays allow for the rapid testing of thousands of compounds in parallel. nih.gov For instance, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology can be adapted to screen for small molecules that inhibit specific protein-protein or protein-peptide interactions. nih.gov This involves optimizing the assay for a specific target and then performing the screen against a library of small molecules to identify potential "hits." nih.gov

Another powerful HTS technique is phage display, which is used for discovering protein binders from large libraries. nih.gov While often used for protein libraries, the principles of automated, high-throughput panning and screening can be applied to the discovery process for small molecule ligands as well. nih.gov These systems significantly reduce manual labor and increase the robustness and speed of identifying compounds with desired activities from large and diverse chemical libraries. nih.gov

Future Directions and Emerging Research Avenues

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

The ability to monitor chemical processes and molecular interactions in real-time is a cornerstone of modern chemical research. For a chiral molecule like N,N'-bis(1-phenylethyl)propanediamide, advanced spectroscopic methods that are sensitive to chirality will be instrumental.

Future research will likely focus on the application of techniques such as Fluorescence-Detected Circular Dichroism (FDCD) and Vibrational Circular Dichroism (VCD) for the in-situ analysis of reactions involving this diamide (B1670390). mdpi.comnih.gov These methods offer the potential to monitor changes in enantiomeric excess (% ee) and conformational shifts as they occur. nih.gov For instance, FT-VCD has demonstrated the capability to track the % ee of chiral molecules in a time-resolved manner, which could be adapted to study the stereoselective synthesis or transformation of N,N'-bis(1-phenylethyl)propanediamide. nih.gov

Furthermore, the integration of these spectroscopic tools with flow chemistry setups could enable high-throughput screening of reaction conditions and catalysts, accelerating the optimization of processes involving this chiral building block. Another emerging area is the use of ultrafast spectroscopic techniques, such as high-harmonic generation (HHG), to probe the dynamics of chirality on a femtosecond timescale during photochemical reactions. nih.gov The application of such methods could provide unprecedented insights into the transient chiral states of N,N'-bis(1-phenylethyl)propanediamide in excited states.

A summary of potential real-time analytical techniques is presented below:

| Spectroscopic Technique | Potential Application for N,N'-bis(1-phenylethyl)propanediamide | Key Information Obtainable |

| Fluorescence-Detected Circular Dichroism (FDCD) | Monitoring interactions with other chiral molecules or biomolecules. | Conformational changes, binding events, and changes in local chiral environment. mdpi.com |

| Vibrational Circular Dichroism (VCD) | Real-time monitoring of asymmetric syntheses or resolutions. | Determination of enantiomeric excess and absolute configuration in solution. nih.gov |

| High-Harmonic Generation (HHG) Spectroscopy | Studying ultrafast chiral dynamics upon photoexcitation. | Time-dependent changes in molecular chirality during photochemical processes. nih.gov |

| Single-Molecule Spectroscopy | Investigating chirality at the single-molecule level. | Direct observation of chiral recognition and conformational switching. pku.edu.cn |

Exploration of Novel Catalytic Transformations

The structural similarity of N,N'-bis(1-phenylethyl)propanediamide to known chiral ligands and organocatalysts suggests a significant potential for its application in asymmetric catalysis. Chiral diamines and their derivatives are well-established as effective ligands in a variety of metal-catalyzed reactions. chemrxiv.orgnih.govnih.gov

Future investigations could explore the use of N,N'-bis(1-phenylethyl)propanediamide and its reduced diamine counterpart, N,N'-bis(1-phenylethyl)propane-1,3-diamine, as chiral ligands for a range of catalytic transformations. These could include:

Asymmetric Hydrogenation: The diamide or its corresponding diamine could serve as a ligand for transition metals like rhodium or ruthenium in the enantioselective hydrogenation of prochiral olefins, ketones, and imines.

Asymmetric C-C Bond Forming Reactions: Its potential as a ligand in stereoselective Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions warrants exploration. mdpi.com The development of catalysts based on this scaffold could lead to new synthetic routes for valuable chiral molecules.

Organocatalysis: The diamide itself, or derivatives thereof, could function as a chiral Brønsted base or hydrogen bond donor catalyst in various organic transformations.

The modular nature of the N,N'-bis(1-phenylethyl)propanediamide structure allows for systematic modification of the phenyl and propanediyl moieties to fine-tune the steric and electronic properties of the resulting catalyst, enabling the optimization of enantioselectivity for specific reactions.

Development of Advanced Functional Materials

The incorporation of chiral units into polymers can lead to materials with unique and desirable properties. Polyamides, in particular, are a class of high-performance polymers with wide-ranging applications. nih.govnih.gov The synthesis of chiral polyamides from bio-based lactams has demonstrated the potential to create materials with high melting temperatures and controlled crystallinity. nih.govresearchgate.net

N,N'-bis(1-phenylethyl)propanediamide could serve as a chiral monomer in the synthesis of novel polyamides. The presence of the two phenylethyl groups would be expected to impart significant thermal stability and potentially lead to the formation of ordered, helical polymer structures. These chiral polyamides could find applications as:

Chiral Stationary Phases (CSPs) for Chromatography: The well-defined chiral environment within the polymer matrix could be effective for the separation of enantiomers.

Ferroelectric Materials: Chiral polymers often exhibit piezoelectric and ferroelectric properties, making them suitable for use in sensors, actuators, and data storage devices.

Chiroptical Materials: The inherent chirality of the polymer could lead to materials with strong circular dichroism and circularly polarized luminescence, with potential applications in optical displays and spintronics. imperial.ac.uk

Research in this area would involve the development of synthetic routes to polymerize N,N'-bis(1-phenylethyl)propanediamide or its derivatives and the subsequent characterization of the resulting polymers' thermal, mechanical, and chiroptical properties.

Interdisciplinary Research with Biological and Nanoscience Fields

The intersection of chirality with biology and nanoscience is a rapidly expanding field of research. nih.govchiralnano.com The biocompatibility of polyamides and the crucial role of chirality in biological recognition suggest that N,N'-bis(1-phenylethyl)propanediamide could be a valuable building block in these interdisciplinary areas.

Future research could explore the following avenues:

Biomaterials: Functionalized polymers derived from N,N'-bis(1-phenylethyl)propanediamide could be investigated as scaffolds for tissue engineering, where the chirality of the material could influence cell adhesion, proliferation, and differentiation. nih.gov

Drug Delivery: The diamide could be incorporated into nanocarriers for the controlled release of chiral drugs. The chiral recognition properties of the carrier could potentially lead to stereospecific interactions with the drug and its biological target.

Chiral Nanosensors: Self-assembled nanostructures of N,N'-bis(1-phenylethyl)propanediamide or its derivatives could be developed as sensors for the detection of chiral biomolecules. The binding of a target molecule could induce a change in the chiroptical properties of the nanostructure, providing a detectable signal.

Chiral Inorganic Nanomaterials: The diamide could be used as a chiral capping agent to induce chirality in inorganic nanoparticles, creating hybrid materials with unique catalytic or optical properties for applications in areas such as the diagnosis and treatment of neurodegenerative diseases. nih.gov

The exploration of these interdisciplinary applications will require collaboration between synthetic chemists, materials scientists, biologists, and engineers to fully realize the potential of N,N'-bis(1-phenylethyl)propanediamide in addressing challenges in medicine and technology.

Q & A

Q. What synthetic methodologies are recommended for preparing N,N'-bis(1-phenylethyl)propanediamide?

The synthesis typically involves a multi-step reaction between 1-phenylethylamine and propanediamide derivatives under controlled conditions. Key steps include:

- Coupling Reaction : Use of activating agents (e.g., carbodiimides) to facilitate amide bond formation between the amine and carboxylic acid derivatives.

- Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) enhance reaction efficiency.

- Catalysis : Triethylamine (TEA) is often employed to neutralize acidic byproducts and drive the reaction forward.

- Purification : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing N,N'-bis(1-phenylethyl)propanediamide?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm molecular structure, including stereochemistry of the phenylethyl groups.

- Infrared Spectroscopy (IR) : Identification of amide C=O (~1650 cm) and N–H (~3300 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Validation of C, H, and N content .

Advanced Research Questions

Q. How can conformational dynamics of N,N'-bis(1-phenylethyl)propanediamide be analyzed experimentally and computationally?

- Experimental Approach :

- Dynamic NMR : Variable-temperature -NMR to study rotational barriers of amide bonds and phenyl group flipping.

- X-ray Crystallography : Resolve static conformations in the solid state (e.g., anti or gauche arrangements of substituents).

- Computational Methods :

Q. How should researchers address contradictions between experimental data and computational models in conformational studies?

- Parameter Optimization : Adjust torsional barriers and van der Waals radii in computational models to better align with experimental observations.

- Solvent Effects : Include solvent models (e.g., COSMO) in simulations if discrepancies arise from solvation.

- Dynamic Sampling : Use molecular dynamics (MD) simulations to account for entropy-driven conformational distributions not captured by static models .

Q. What strategies are effective for resolving polymorphic forms of N,N'-bis(1-phenylethyl)propanediamide?

- Crystallization Screening : Vary solvents (e.g., methanol vs. acetonitrile) and cooling rates to isolate polymorphs.

- Single-Crystal X-ray Diffraction : Determine unit cell parameters and packing motifs.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify phase transitions between polymorphs.

- Computational Prediction : Use software like Mercury (CCDC) to predict likely packing arrangements based on molecular symmetry .

Q. How can derivatives of N,N'-bis(1-phenylethyl)propanediamide be designed for specific applications (e.g., enzyme inhibition)?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., –CF) to the phenyl rings to enhance binding affinity.

- Bioisosteric Replacement : Replace amide groups with thiourea or sulfonamide moieties to modulate solubility and target interactions.

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths and assess activity via enzymatic assays .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to determine IC values.

- Error Analysis : Use bootstrapping or Monte Carlo simulations to estimate confidence intervals.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Q. How can researchers validate the purity of synthesized N,N'-bis(1-phenylethyl)propanediamide?

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) and a C18 column; purity ≥95% by area normalization.

- Melting Point Analysis : Sharp melting range (<2°C) confirms crystalline homogeneity.

- 2D NMR (HSQC, HMBC) : Detect trace impurities through cross-peak analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.